molecular formula C8H8BNO2 B1587381 Indole-7-boronic acid CAS No. 210889-31-9

Indole-7-boronic acid

Cat. No.: B1587381
CAS No.: 210889-31-9
M. Wt: 160.97 g/mol
InChI Key: HABOMNOJYJNVHE-UHFFFAOYSA-N
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Description

Indole-7-boronic acid is a compound that belongs to the class of indole derivatives, which are known for their significant biological and chemical properties. Indole itself is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indole-7-boronic acid typically involves the halide-to-lithium exchange reaction. For instance, 7-bromoindole can be treated with n-butyllithium (n-BuLi) followed by the addition of triisopropyl borate to yield this compound . This method is preferred due to its simplicity and efficiency.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale halide-to-lithium exchange reactions followed by boronation. The use of palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, is also common in industrial settings for the synthesis of boronic acids .

Chemical Reactions Analysis

Types of Reactions: Indole-7-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Indole-7-boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Indole-3-boronic acid
  • Indole-5-boronic acid
  • Phenylboronic acid
  • Pyridine-3-boronic acid

Comparison: Indole-7-boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to indole-3-boronic acid and indole-5-boronic acid, the 7-position substitution may offer different steric and electronic properties, making it suitable for distinct applications .

Properties

IUPAC Name

1H-indol-7-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO2/c11-9(12)7-3-1-2-6-4-5-10-8(6)7/h1-5,10-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABOMNOJYJNVHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)C=CN2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376872
Record name Indole-7-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210889-31-9
Record name Indole-7-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole-7-boronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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